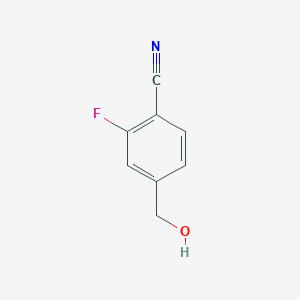

2-Fluoro-4-(hydroxymethyl)benzonitrile

Übersicht

Beschreibung

Synthesis Analysis

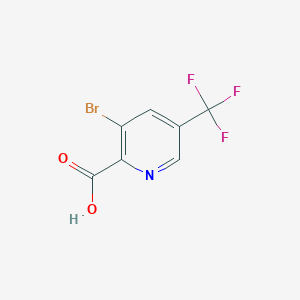

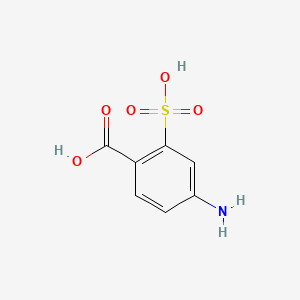

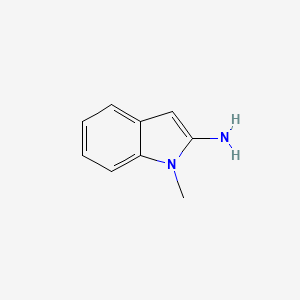

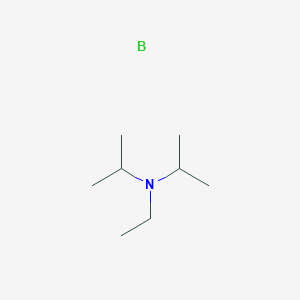

The synthesis of fluoro-substituted benzonitriles can involve multiple steps, including bromination, Grignard reactions, cyanidation, and amination, as demonstrated in the synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile . A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a related compound, has been developed, which could potentially be adapted for the synthesis of 2-Fluoro-4-(hydroxymethyl)benzonitrile .

Molecular Structure Analysis

The molecular structure of fluoro-substituted benzonitriles can significantly influence their liquid-crystalline properties. For instance, the smectic properties of certain fluoro-substituted benzonitriles are characterized by X-ray diffraction, revealing partially interdigitated bilayer arrangements in the smectic A phase . This suggests that the molecular structure of 2-Fluoro-4-(hydroxymethyl)benzonitrile may also exhibit unique packing arrangements in liquid-crystalline phases.

Chemical Reactions Analysis

The reactivity of benzonitriles in chemical reactions can be affected by the presence of substituents. For example, the radiation-induced hydroxylation of benzonitriles is influenced by metal ions, which can oxidize intermediate radicals to form phenols . This indicates that the hydroxymethyl group in 2-Fluoro-4-(hydroxymethyl)benzonitrile could potentially undergo similar oxidative transformations under the right conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro-substituted benzonitriles are diverse. The thermal properties, such as liquid-crystal transition temperatures, are affected by the molecular structure and the nature of the substituents . The presence of a fluorine atom can increase the nematic-isotropic transition temperatures compared to non-fluorinated analogues . Therefore, 2-Fluoro-4-(hydroxymethyl)benzonitrile may exhibit higher transition temperatures and unique thermal behavior.

Wissenschaftliche Forschungsanwendungen

Synthesis Methodologies

Innovative Synthetic Routes : Research has focused on developing novel synthetic methods for fluoro-substituted compounds, demonstrating the interest in manipulating fluoro-benzonitrile derivatives for various applications. For instance, the diastereoselective synthesis of 4-fluoro-threonine from a benzyloxy-oxazoline precursor through fluorination showcases advanced synthetic techniques applicable to similar structures (Potenti et al., 2021).

Continuous Flow Iodination : The iodination of fluoro-benzonitrile derivatives under continuous flow conditions, enhancing regioselective control and scalability, highlights the potential for 2-Fluoro-4-(hydroxymethyl)benzonitrile in facilitating efficient and selective chemical transformations (Dunn et al., 2018).

Pharmacological and Radioligand Development

- High-Affinity Radioligands : The synthesis of fluoromethyl analogs for targeting metabotropic glutamate subtype-5 receptors (mGluR5s) in brain imaging with positron emission tomography (PET) showcases the utility of fluoro-benzonitrile derivatives in developing high-affinity radioligands. This underscores the potential application of 2-Fluoro-4-(hydroxymethyl)benzonitrile in neuroscience research and diagnostic imaging (Siméon et al., 2007).

Chemical Modification and Functionalization

- Fluorination and Modification Techniques : The electrochemical reduction of fluorinated benzonitriles, leading to defluorinated products and the exploration of nucleophilic substitution mechanisms, reflects the chemical versatility of fluoro-benzonitrile derivatives. Such studies highlight the potential for structural modification and functionalization of 2-Fluoro-4-(hydroxymethyl)benzonitrile in developing novel chemical entities (Efremova et al., 2003).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-fluoro-4-(hydroxymethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c9-8-3-6(5-11)1-2-7(8)4-10/h1-3,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLQHJQUGYACADR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10473983 | |

| Record name | 2-fluoro-4-(hydroxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-(hydroxymethyl)benzonitrile | |

CAS RN |

222978-02-1 | |

| Record name | 2-Fluoro-4-(hydroxymethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=222978-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-fluoro-4-(hydroxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.